

# molecular weight and formula of 2-hydroxy-4-phenylbutanoic acid

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## Compound of Interest

Compound Name: 2-Hydroxy-4-phenylbutanoic acid

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## In-Depth Technical Guide: 2-Hydroxy-4-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-hydroxy-4-phenylbutanoic acid**, a chiral molecule of significant interest in pharmaceutical development. The document details its chemical properties, enantioselective synthesis protocols, and its primary biological relevance as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.

## Chemical and Physical Properties

**2-Hydroxy-4-phenylbutanoic acid** is an aromatic alpha-hydroxy acid. Due to the chiral center at the second carbon, it exists as two distinct enantiomers: (R)- and (S)-**2-hydroxy-4-phenylbutanoic acid**. The quantitative data for this compound are summarized below.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	180.20 g/mol <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name (R-enantiomer)	(2R)-2-hydroxy-4-phenylbutanoic acid <a href="#">[3]</a>
IUPAC Name (S-enantiomer)	(2S)-2-hydroxy-4-phenylbutanoic acid <a href="#">[2]</a>
Common Synonyms	(R/S)-2-Hydroxy-4-phenylbutyric acid, alpha-Hydroxy-benzenebutanoic acid
CAS Number (R-enantiomer)	29678-81-7 <a href="#">[3]</a>
CAS Number (S-enantiomer)	115016-95-0 <a href="#">[2]</a>

## Experimental Protocols

The enantiomerically pure forms of **2-hydroxy-4-phenylbutanoic acid** are critical for the synthesis of specific pharmaceuticals. Enzymatic synthesis is a preferred method for achieving high enantioselectivity.

### Protocol: Enantioselective Enzymatic Synthesis of (R)-2-Hydroxy-4-phenylbutanoic Acid

This protocol details the asymmetric reduction of the prochiral precursor, 2-oxo-4-phenylbutyric acid (OPBA), to **(R)-2-hydroxy-4-phenylbutanoic acid** ((R)-HPBA) using a dehydrogenase enzyme.[\[4\]](#) This method is valued for its high stereoselectivity and operation under mild reaction conditions.[\[4\]](#)

#### 1. Biocatalyst Preparation:

- A recombinant *E. coli* strain co-expressing a mutant NAD-dependent D-lactate dehydrogenase (D-nLDH) and formate dehydrogenase (FDH) for cofactor regeneration is cultured.
- Cells are harvested by centrifugation and washed with a buffer (e.g., 200 mM phosphate buffer, pH 6.5). The resulting cell paste (measured as dry cell weight, DCW) is used as the

whole-cell biocatalyst.[5]

## 2. Reaction Mixture Setup:

- In a temperature-controlled reactor, prepare a solution of 200 mM phosphate buffer (pH 6.5).
- Add the substrate, 2-oxo-4-phenylbutyric acid (OPBA), to a final concentration of approximately 75 mM.[5]
- Add formate as the co-substrate for NADH regeneration.
- Initiate the reaction by adding the prepared whole-cell biocatalyst (e.g., to a final concentration of 6 g DCW/L).[5]

## 3. Biotransformation Conditions:

- Maintain the reaction temperature at 37°C.[5]
- Provide gentle agitation to ensure a homogenous suspension.
- Monitor the reaction progress by periodically taking samples and analyzing the conversion of OPBA to (R)-HPBA and the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).[5]

## 4. Product Isolation and Purification:

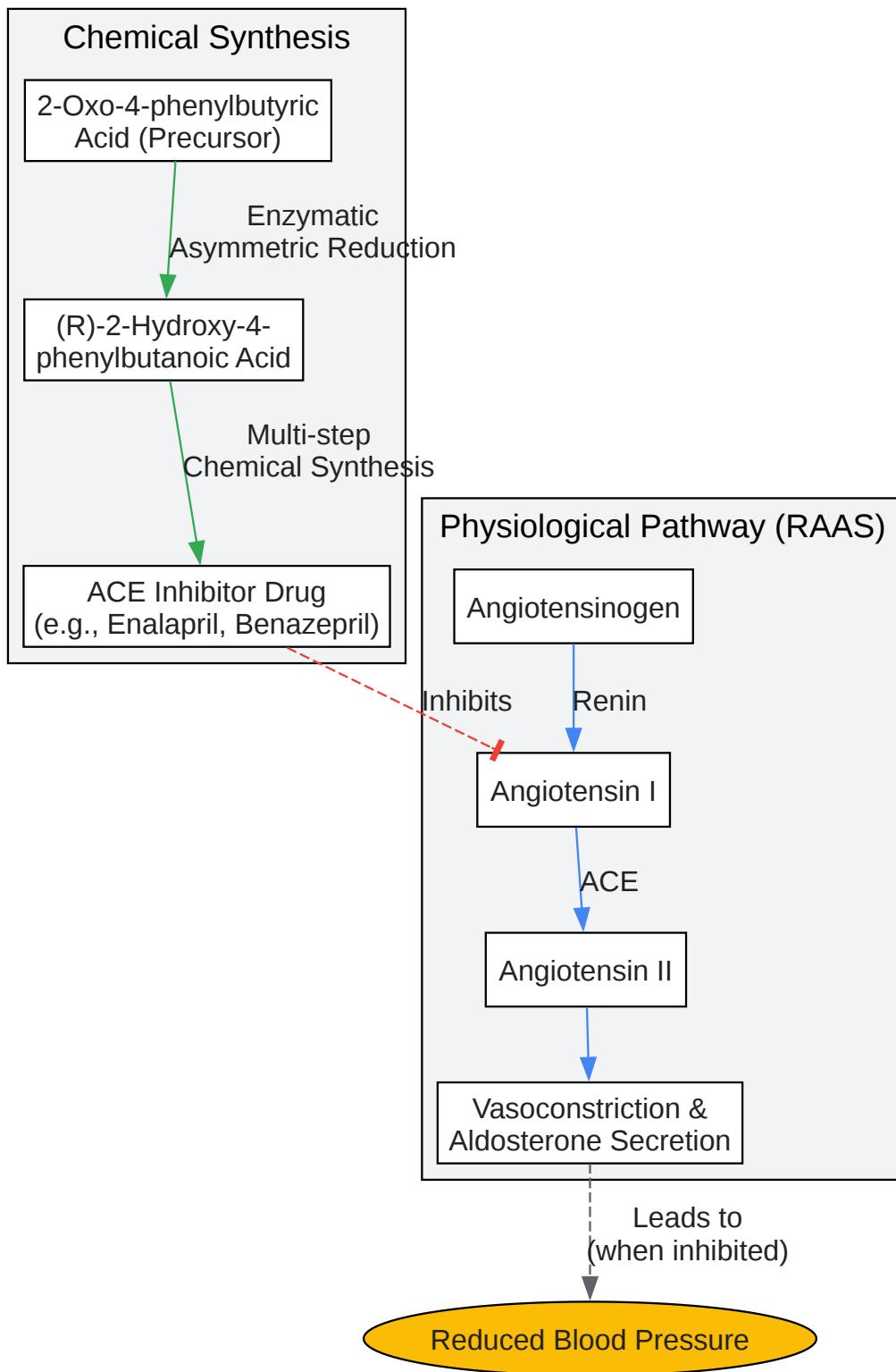
- Upon completion (typically within 90-120 minutes), terminate the reaction by removing the biocatalyst via centrifugation or filtration.[5]
- Acidify the resulting supernatant to a pH of ~2.0 using an appropriate acid (e.g., 1N HCl).
- Extract the (R)-HPBA from the aqueous solution using an organic solvent such as ethyl acetate.
- Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
- Further purification can be achieved by recrystallization or column chromatography.

## Biological Significance and Signaling Pathway

**(R)-2-hydroxy-4-phenylbutanoic acid** is a crucial chiral building block for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.<sup>[4][5]</sup> ACE inhibitors are a class of drugs widely used in the management of hypertension and congestive heart failure.<sup>[4][5][6]</sup> They act by inhibiting the ACE enzyme, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS).

The diagram below illustrates the logical workflow from the synthesis of this key intermediate to its ultimate therapeutic action.

## Role of 2-Hydroxy-4-phenylbutanoic Acid in ACE Inhibition Pathway

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Caption: Synthesis workflow and mechanism of action for ACE inhibitors derived from **2-hydroxy-4-phenylbutanoic acid**.

In addition to its role in cardiovascular drug synthesis, the (S)-enantiomer has been investigated for potential anti-inflammatory and neuroprotective properties, suggesting its utility as a modulator of neurotransmitter systems.<sup>[7]</sup> Furthermore, the related compound phenylbutyrate is known to act as a histone deacetylase (HDAC) inhibitor, a mechanism relevant to cancer therapy and the treatment of genetic metabolic disorders.<sup>[8]</sup>

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